3-Chloro-2-(3,5-dimethylpyrazol-1-yl)pyridine is a heterocyclic organic compound with the molecular formula CHClN and a molecular weight of 207.66 g/mol. This compound features a pyridine ring substituted with a chloro group and a 3,5-dimethylpyrazole moiety, which contributes to its unique chemical properties and potential biological activities. It is classified under the category of pyrazole derivatives and is primarily used in chemical synthesis and biological research.
The compound can be sourced from various chemical suppliers and databases, including BenchChem, PubChem, and Sigma-Aldrich. It is classified as an organic compound with applications in medicinal chemistry, particularly for its potential antimicrobial and anticancer properties. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 3-chloro-2-(3,5-dimethylpyrazol-1-yl)pyridine, and its CAS number is 1150164-90-1.
The synthesis of 3-chloro-2-(3,5-dimethylpyrazol-1-yl)pyridine typically involves the reaction of 3-chloropyridine-2-carbaldehyde with 3,5-dimethylpyrazole. This reaction is generally conducted in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures.
This method allows for high yields of the desired product while minimizing by-products.
These structural details indicate the presence of both nitrogen-containing heterocycles and a chloro substituent, which are significant for its reactivity.
3-Chloro-2-(3,5-dimethylpyrazol-1-yl)pyridine participates in several types of chemical reactions:
These reactions are crucial for synthesizing more complex molecules that may have enhanced biological activity or utility in material science.
The mechanism of action for 3-chloro-2-(3,5-dimethylpyrazol-1-yl)pyridine is primarily linked to its interactions with biological targets. Preliminary studies suggest that it may inhibit specific enzymes or cellular pathways involved in microbial growth or cancer cell proliferation.
Research indicates that compounds with similar structures often interact with DNA or protein targets through hydrogen bonding or hydrophobic interactions, leading to their biological effects.
Relevant analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are often employed to characterize this compound during synthesis.
The applications of 3-chloro-2-(3,5-dimethylpyrazol-1-yl)pyridine span several fields:
Research continues to explore its full potential across these domains, highlighting its significance in both academic and industrial settings.
The emergence of 3-chloro-2-(3,5-dimethylpyrazol-1-yl)pyridine (CAS 1150164-90-1) represents a convergence of two historically significant heterocyclic systems: pyridine and pyrazole. Pyrazole chemistry originated with Knorr's 1883 landmark synthesis using 1,3-dicarbonyl compounds and hydrazines [3]. This five-membered nitrogen heterocycle gained pharmaceutical prominence through derivatives like celecoxib (anti-inflammatory), crizotinib (anticancer), and rimonabant (anti-obesity) [6]. Concurrently, pyridine derivatives like nicotinic acid established therapeutic relevance. The intentional hybridization of these scaffolds—linking pyrazole at N1 to pyridine at C2—generates compounds with tailored electronic profiles and binding capabilities. This specific chloro-substituted derivative first appeared in chemical literature during structural optimization studies for agrochemicals and pharmaceuticals in the early 2000s, though its exact discovery timeline remains undocumented in public domain literature [2]. Its structural complexity arises from the ortho-substitution pattern on the pyridine ring, which induces steric constraints influencing conformational flexibility and supramolecular interactions [7].
Table 1: Fundamental Identifiers of 3-Chloro-2-(3,5-dimethylpyrazol-1-yl)pyridine
Property | Value |
---|---|
CAS Registry Number | 1150164-90-1 |
Molecular Formula | C₁₀H₁₀ClN₃ |
Molecular Weight | 207.66 g/mol |
SMILES Notation | CC1=CC(C)=NN1C2=NC=CC=C2Cl |
Purity Specification | >95% (HPLC) |
Storage Conditions | Sealed, dry, 2-8°C |
This compound exemplifies bifunctional heterocyclic architecture with dual therapeutic relevance. The electron-deficient pyridine ring serves as a hydrogen bond acceptor, while the pyrazole moiety offers a mixed π-donor/acceptor character and metal-coordinating capability. Pharmacologically, pyrazole-containing molecules demonstrate exceptional target modulation diversity, evidenced by FDA-approved agents spanning COX-2 inhibitors (celecoxib), ALK inhibitors (crizotinib), and antibacterial adjuvants (tazobactam) [5] [6]. The chloro substituent at pyridine-C3 provides a synthetic handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling rapid generation of structural libraries. In material science, the conformational rigidity imposed by the ortho-linkage between rings favors crystalline packing, as evidenced by its well-defined co-crystal structures with carboxylic acids [7]. Computational analyses (not detailed in sources) suggest this compound exhibits moderate logP (∼2.5), enhancing membrane permeability—a critical factor for bioavailability in drug candidates. Its thermal stability (>200°C) further supports applications in polymer-bound ligands or metal-organic frameworks .
Despite commercial availability from suppliers like BLD Pharm and Santa Cruz Biotechnology [2], comprehensive biological profiling remains limited. Key knowledge gaps include:
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1